molecular formula C20H23N5O3S B2927699 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251604-07-5

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2927699
CAS No.: 1251604-07-5
M. Wt: 413.5
InChI Key: ZGZSSFMMAPWYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a novel synthetic compound designed for preclinical research and development. This complex molecule features an isothiazolopyrimidinedione core structure fused with a 4-phenylpiperazine moiety, a scaffold frequently investigated in medicinal chemistry for its potential to interact with central nervous system targets . The structural architecture suggests potential as a key intermediate or a candidate for screening against a variety of biological targets. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is intended solely for research applications in a controlled laboratory environment by qualified personnel. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and conducting a thorough risk assessment before use.

Properties

IUPAC Name

4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-2-8-24-19(27)18-16(14-29-21-18)25(20(24)28)13-17(26)23-11-9-22(10-12-23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSSFMMAPWYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core fused with an isothiazole ring and substituted with a piperazine moiety. The IUPAC name reflects its intricate design, which is crucial for its biological interactions.

Key Structural Features

FeatureDescription
Pyrimidine Core Central to its biological activity
Isothiazole Ring Contributes to reactivity and interactions
Piperazine Moiety Enhances binding affinity to biological targets

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have shown potent inhibitory effects against various cancer cell lines. A study demonstrated that related compounds inhibited the growth of human leukemia cells (CCRF-CEM), with effective concentrations (EC50) in the nanomolar range .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) observed for similar derivatives was around 256 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival, such as dihydrofolate reductase (DHFR).
  • Receptor Modulation : It potentially modulates receptor activities linked to various signaling pathways, thereby influencing cell growth and apoptosis.

Case Study 1: Antitumor Efficacy

A notable study explored the efficacy of structurally similar compounds in inhibiting tumor growth in vitro. The results indicated that modifications in the piperazine substituent significantly enhanced the cytotoxic effects against human cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds, revealing that they inhibited bacterial growth effectively at defined concentrations. This suggests a potential therapeutic role in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The isothiazolo-pyrimidine-dione core distinguishes this compound from related derivatives. Below is a structural comparison:

Compound Class Core Structure Key Substituents Reference
Target Compound Isothiazolo[4,3-d]pyrimidine-dione 4-(phenylpiperazinyl-oxoethyl), 6-propyl N/A
Benzo[b][1,4]oxazin-3(4H)-one Benzoxazine-pyrimidine 6-(substituted-phenylpyrimidinyl)
Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo-pyrimidine 6-(phenacylthio), 1-phenyl
Thiazolidin-4-one with azo linkage Thiazolidinone-uracil 3-(substituted-phenyl), azo group
Pyrazolo-pyrido-pyrimidine-dione Pyrido[2,3-d]pyrimidine-dione 3,6,8-trimethyl, 4-phenyl

Key Observations :

  • The target compound’s isothiazolo-pyrimidine-dione core is rare compared to more common pyrazolo- or pyrido-fused systems.

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